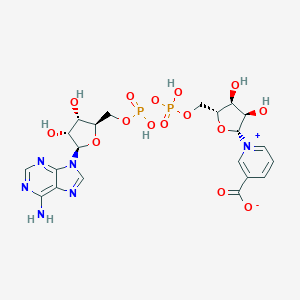

1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deamido-Nicotinamida Adenina Dinucleótido (Deamido-NAD+) es un precursor en la biosíntesis de Nicotinamida Adenina Dinucleótido (NAD+), una coenzima esencial en el metabolismo celular. Deamido-NAD+ participa en varios procesos bioquímicos, incluyendo reacciones redox, reparación del ADN y modificación de proteínas. Es un dinucleótido compuesto de dos nucleótidos unidos por sus grupos fosfato, con un nucleótido que contiene una base adenina y el otro que contiene una base nicotinamida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Deamido-NAD+ puede sintetizarse enzimáticamente utilizando NAD+ sintetasa. La enzima cataliza la formación de NAD+ a partir de Deamido-NAD+, trifosfato de adenosina (ATP) y amoníaco (NH3). Las condiciones de reacción típicamente involucran un pH de 8,5 y una temperatura de 37°C. La reacción se puede monitorear espectrofotométricamente midiendo la absorbancia a 340 nm .

Métodos de producción industrial: La producción industrial de Deamido-NAD+ implica el uso de enzimas recombinantes de NAD+ sintetasa derivadas de bacterias como Geobacillus stearothermophilus. La enzima se produce en grandes cantidades mediante procesos de fermentación, seguidos de purificación y liofilización para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Deamido-NAD+ principalmente sufre reacciones de amidación para formar NAD+. Este proceso implica la adición de un grupo amida a la molécula. La reacción está catalizada por la NAD+ sintetasa y requiere ATP y amoníaco como sustratos .

Reactivos y condiciones comunes:

Reactivos: ATP, amoníaco, enzima NAD+ sintetasa.

Condiciones: pH 8,5, temperatura 37°C, presencia de iones magnesio (Mg2+) e iones potasio (K+).

Productos principales: El producto principal de la reacción es NAD+, junto con monofosfato de adenosina (AMP) y pirofosfato inorgánico (PPi) como subproductos .

4. Aplicaciones en investigación científica

Deamido-NAD+ tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:

Química: Se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de la NAD+ sintetasa y otras enzimas relacionadas.

Biología: Desempeña un papel crucial en el estudio del metabolismo celular y la producción de energía. También se utiliza en la investigación sobre mecanismos de reparación del ADN y procesos de modificación de proteínas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos y enfermedades relacionadas con la edad.

Aplicaciones Científicas De Investigación

Deamido-NAD+ has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a substrate in enzymatic assays to study the activity of NAD+ synthetase and other related enzymes.

Biology: Plays a crucial role in the study of cellular metabolism and energy production. It is also used in research on DNA repair mechanisms and protein modification processes.

Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and age-related diseases.

Mecanismo De Acción

Deamido-NAD+ ejerce sus efectos a través de su conversión a NAD+ por la NAD+ sintetasa. La enzima cataliza una reacción de dos pasos:

Adenilación: Deamido-NAD+ se activa por ATP para formar NAD-adenilato.

Amidación: Una molécula de amoníaco ataca el intermedio NAD-adenilato, lo que da como resultado la formación de NAD+.

Los objetivos moleculares de Deamido-NAD+ incluyen varias enzimas involucradas en la biosíntesis y el metabolismo de NAD+. Las vías involucradas son críticas para mantener el equilibrio energético celular y la homeostasis redox .

Comparación Con Compuestos Similares

Deamido-NAD+ es similar a otros dinucleótidos como Nicotinamida Mononucleótido (NMN) y Ácido Nicotínico Mononucleótido (NaMN). Su singularidad radica en su papel como precursor directo de NAD+, lo que lo convierte en un intermedio crucial en la biosíntesis de NAD+.

Compuestos similares:

Nicotinamida Mononucleótido (NMN): Un nucleótido derivado de la nicotinamida y la ribosa-5-fosfato, involucrado en la biosíntesis de NAD+.

Ácido Nicotínico Mononucleótido (NaMN): Un nucleótido derivado del ácido nicotínico y la ribosa-5-fosfato, también involucrado en la biosíntesis de NAD+

Deamido-NAD+ destaca por su papel específico en el paso final de la síntesis de NAD+, catalizado por la NAD+ sintetasa, que es esencial para varios procesos celulares.

Propiedades

Número CAS |

6450-77-7 |

|---|---|

Fórmula molecular |

C21H27N6O15P2+ |

Peso molecular |

665.4 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

Clave InChI |

SENPVEZBRZQVST-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |

SMILES isomérico |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

SMILES canónico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

Descripción física |

Solid |

Sinónimos |

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.